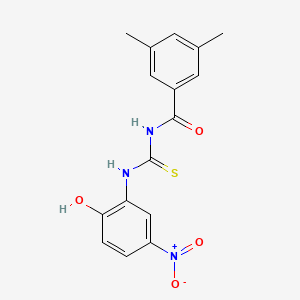

3,5-dimethyl PIT-1

概要

説明

3,5-ジメチル PIT-1 は、ホスファチジルイノシトール-3,4,5-トリホスファート/タンパク質結合阻害剤として知られる合成化合物です。これは、生体内での溶解性をより良くするように設計された PIT-1 のジメチル類似体です。 この化合物は、シグナル伝達や細胞骨格の再編成など、さまざまな細胞プロセスにおいて重要な役割を果たすタンパク質のプレクストリンホモロジードメインへのホスファチジルイノシトール-3,4,5-トリホスファートの結合を特異的に阻害します .

準備方法

3,5-ジメチル PIT-1 は、一連の化学反応によって合成されます。合成経路は通常、以下のステップを含みます。

出発物質: 合成は、3,5-ジメチルベンゾイルクロリドや2-ヒドロキシ-5-ニトロアニリンなどの市販の出発物質から始まります。

反応条件: 反応は、トリエチルアミンなどの塩基の存在下で、3,5-ジメチルベンゾイルクロリドと2-ヒドロキシ-5-ニトロアニリン間のアミド結合の形成を伴います。反応は、ジクロロメタンなどの有機溶媒中で室温で行われます。

化学反応の分析

3,5-ジメチル PIT-1 は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を生成することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。

科学研究への応用

3,5-ジメチル PIT-1 は、以下を含むいくつかの科学研究への応用があります。

がん研究: これは、がんに関与しているホスファチジルイノシトール 3-キナーゼ/Akt シグナル伝達経路を研究するために使用されます。 .

細胞シグナル伝達研究: これは、細胞シグナル伝達や細胞骨格の再編成におけるホスファチジルイノシトール-3,4,5-トリホスファートの役割を調査するために使用されます

創薬: この化合物は、ホスファチジルイノシトール 3-キナーゼ/Akt 経路を標的とする新しい薬剤の開発のためのリード化合物として機能します

科学的研究の応用

Biomedical Research Applications

The applications of 3,5-dimethyl PIT-1 in biomedical research are diverse:

- Cancer Therapy : It has shown promise in reducing tumor growth in various cancer models. Notably, studies have demonstrated its efficacy in attenuating breast cancer tumor growth in mouse models when administered at a dosage of 1 mg/kg per day .

- Targeted Drug Delivery : The compound has been incorporated into polymeric micelles to enhance its solubility and bioavailability. For instance, micellar formulations of DM-PIT-1 have been developed to improve its cytotoxic effects against TRAIL-resistant cancer cells .

- Combination Therapy : Research indicates that combining DM-PIT-1 with other agents, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), can enhance therapeutic efficacy against resistant cancer types .

Case Study 1: In Vitro Efficacy Against Glioblastoma

A study investigated the effects of this compound on U87MG glioblastoma cells. The findings revealed that the compound significantly suppressed PI3K-PDK1-Akt-dependent phosphorylation, leading to reduced cell viability and increased apoptosis rates. The IC50 for inducing apoptosis in these cells was determined to be around 36 µM .

Case Study 2: Micellar Formulations for Enhanced Delivery

In another study focusing on micellar formulations of DM-PIT-1, researchers found that the drug-loaded micelles demonstrated over 70% incorporation efficiency. These micelles exhibited high cytotoxicity against various cancer cell lines and improved efficacy when combined with TRAIL therapy . This approach highlights the potential for developing targeted therapies that can overcome limitations associated with poor solubility.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| PIT-1 | Lacks methyl groups at positions 3 and 5 | Broad PI3K inhibition | Less selective than this compound |

| LY294002 | Phenolic structure with a similar core | Non-selective PI3K inhibitor | More potent but less specific |

| GDC-0941 | Contains a different scaffold | Selective for class I PI3Ks | Higher selectivity for certain isoforms |

| AZD8186 | Contains an amide linkage | Selective PI3K inhibitor | Designed for better pharmacokinetics |

The comparative analysis illustrates that this compound offers a favorable balance between potency and selectivity compared to other inhibitors.

作用機序

3,5-ジメチル PIT-1 は、タンパク質のプレクストリンホモロジードメインへのホスファチジルイノシトール-3,4,5-トリホスファートの結合を阻害することによってその効果を発揮します。この阻害は、ホスファチジルイノシトール 3-キナーゼ/Akt シグナル伝達経路を阻害し、がん細胞の細胞生存率の低下とアポトーシスの誘導につながります。 この化合物は、ホスファチジルイノシトール-3,4,5-トリホスファート/Akt プレクストリンホモロジードメイン結合を特異的に標的とし、ホスファチジルイノシトール 3-キナーゼ-PDK1-Akt 依存性リン酸化を抑制します .

類似化合物との比較

3,5-ジメチル PIT-1 は、以下のような他の類似化合物と比較されます。

PIT-1: 親化合物である PIT-1 も、ホスファチジルイノシトール-3,4,5-トリホスファート/タンパク質結合阻害剤ですが、3,5-ジメチル PIT-1 に比べて生体内での溶解性が劣ります

DM-PIT-1: 別の類似体である DM-PIT-1 は、ホスファチジルイノシトール 3-キナーゼ/Akt 経路に対して同様の阻害効果を示しますが、薬物動態的特性が異なる可能性があります

3,5-ジメチル PIT-1 は、その改善された溶解性とホスファチジルイノシトール 3-キナーゼ/Akt 経路を阻害する効果によって際立っており、科学研究や創薬において貴重なツールとなっています .

生物活性

3,5-Dimethyl PIT-1 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention in biomedical research due to its potential therapeutic applications, particularly in cancer treatment.

The primary mechanism through which this compound exerts its biological activity is by inhibiting the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt, a key protein in the PI3K/Akt signaling pathway. This inhibition leads to a decrease in Akt activation and downstream signaling events that are essential for cell survival and proliferation.

- IC50 Values :

Biological Effects

Research indicates that this compound has several significant biological effects:

- Cell Proliferation : The compound has been shown to suppress cell proliferation in various cancer cell lines by disrupting the PI3K/Akt signaling pathway.

- Apoptosis Induction : It induces apoptosis in cancer cells, making it a candidate for therapeutic strategies against tumors that rely on this pathway for survival .

- Tumor Growth Inhibition : In vivo studies have demonstrated that this compound can attenuate tumor growth in mouse models of breast cancer.

Table 1: Summary of Biological Activities

Case Studies

- Glioblastoma Research : A study focusing on PTEN-deficient glioblastoma cells found that treatment with this compound resulted in significant reduction of cell viability and increased rates of apoptosis. This suggests its potential as a targeted therapy for aggressive brain tumors .

- Breast Cancer Models : In preclinical trials using mouse models of breast cancer, administration of this compound led to notable decreases in tumor size and weight. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival.

特性

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-5-10(2)7-11(6-9)15(21)18-16(24)17-13-8-12(19(22)23)3-4-14(13)20/h3-8,20H,1-2H3,(H2,17,18,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBCAQMXJFWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。